![molecular formula C27H27N7O2S B1683888 2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide CAS No. 1138549-36-6](/img/structure/B1683888.png)
2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide
Overview
Description
The compound “2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide” is a direct and selective inhibitor of RNA Polymerase I, which is frequently upregulated due to mutational alterations among tumor suppressors and oncogenes . This upregulation is required for the maintenance of the cancer phenotype, forming the basis for seeking selective inhibitors of Pol I as anticancer therapeutics .
Scientific Research Applications
1. Treatment of Triple-Negative Breast Cancer (TNBC) CX-5461 has been evaluated for its anti-cancer activity in the treatment of TNBC cells . It has been found to significantly hamper cell proliferation and enhance the efficacy of APR-246, a P53 activator . The combination treatment significantly induced apoptosis and DNA damage in these cells .
4. Reduction of Cell Viability in LSCC Cells In vitro experiments have revealed that CX-5461 moderately reduces cell viability, while it significantly inhibits the invasion and migration of LSCC cells . It can enhance the expression of the epithelial marker CDH1 and suppress the expression of the mesenchymal markers CDH2, VIM, and FN at a dose that does not affect cell viability .
5. Destabilization of Replication Forks in PARP Inhibitor-Resistant Cells CX-5461 exhibited significant single-agent therapeutic efficacy in a HGSOC-patient derived xenograft (PDX) with reduced sensitivity to cisplatin and the PARPi olaparib by overcoming replication fork protection .
6. Treatment of Acute Lymphoblastic Leukemia Cells CX-5461 has demonstrated therapeutic effects on acute lymphoblastic leukemia cells while sparing normal cells . It is currently in phase 1 clinical trials for hematological malignancies .
Mechanism of Action
Result of Action
The action of CX-5461 leads to rapid on-target inhibition of rDNA transcription, with p53 activation detected in tumor cells . This results in cell cycle arrest and apoptosis . In clinical trials, CX-5461 has shown single-agent antitumor activity against advanced hematologic cancers .
Action Environment
Environmental factors such as the presence of BRCA1-, BRCA2- and PALB2-mutated cancers can influence the action, efficacy, and stability of CX-5461 . It exhibits synthetic lethality in BRCA1-/BRCA2-deficient cells, but it also causes extensive, nonselective, collateral mutagenesis in all three cell lines tested . This suggests that while CX-5461-induced lethality is selective towards BRCA1-, BRCA2-deficient cells, mutagenesis is not; healthy and normal cells that are exposed to CX-5461 may be mutagenized .
Future Directions
properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBJCHFROADCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150591 | |
Record name | CX-5461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide | |
CAS RN |
1138549-36-6 | |
Record name | CX-5461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138549366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pidnarulex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CX-5461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIDNARULEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R4C5YLB9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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